N-benzyl-N-[(1S,2R)-2-naphthalen-2-ylsulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
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Overview
Description
N-benzyl-N-[(1S,2R)-2-naphthalen-2-ylsulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound with a unique structure It is characterized by its intricate arrangement of benzyl, naphthyl, and diphenylethyl groups, along with a phosphapentacyclo framework
Preparation Methods
The synthesis of N-benzyl-N-[(1S,2R)-2-naphthalen-2-ylsulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of new products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-benzyl-N-[(1S,2R)-2-naphthalen-2-ylsulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(1S,2R)-2-naphthalen-2-ylsulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, N-benzyl-N-[(1S,2R)-2-naphthalen-2-ylsulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine stands out due to its unique structure and properties. Similar compounds include:
- (11BR,11’BR)-4,4’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-dinaphth[2,1-c:1’,2’-e]azepine]
- N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphtho[2,1-c:1’,2’-e]azepin-4-yl]-1,2-diphenylethyl]thiourea
- (11BR,11′BR)-4,4′-(9,9-dimethyl-9H-oxazanthrene-4,5-diyl)bis-dinaphtho[2,1-D:1′,2′-F][1,3,2]dioxaphosphorine
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
Properties
Molecular Formula |
C51H38NO2PS |
---|---|
Molecular Weight |
759.9 g/mol |
IUPAC Name |
N-benzyl-N-[(1S,2R)-2-naphthalen-2-ylsulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C51H38NO2PS/c1-4-16-36(17-5-1)35-52(55-53-46-32-29-38-19-12-14-26-44(38)48(46)49-45-27-15-13-20-39(45)30-33-47(49)54-55)50(40-21-6-2-7-22-40)51(41-23-8-3-9-24-41)56-43-31-28-37-18-10-11-25-42(37)34-43/h1-34,50-51H,35H2/t50-,51+/m0/s1 |
InChI Key |
CDMCIDHFRHAPIJ-OKPYTHRESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC5=CC=CC=C5C=C4)P6OC7=C(C8=CC=CC=C8C=C7)C9=C(O6)C=CC1=CC=CC=C19 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC5=CC=CC=C5C=C4)P6OC7=C(C8=CC=CC=C8C=C7)C9=C(O6)C=CC1=CC=CC=C19 |
Origin of Product |
United States |
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